5,6-Dimethoxybenzo[c]isoxazole
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Overview
Description
5,6-Dimethoxybenzo[c]isoxazole is an organic compound with the molecular formula C9H9NO3. It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxybenzo[c]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipole . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxybenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like manganese dioxide or copper chloride.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-aryl isoxazoles.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazoles with various functional groups.
Scientific Research Applications
5,6-Dimethoxybenzo[c]isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethoxybenzo[c]isoxazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (Hsp90), leading to antiproliferative activity . The presence of the isoxazole ring allows it to bind to specific biological targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxyanthranil
- 2,1-Benzisoxazole, 5,6-dimethoxy-
Uniqueness
5,6-Dimethoxybenzo[c]isoxazole is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties . Compared to other isoxazole derivatives, it exhibits a broader range of biological activities and higher stability under various conditions .
Properties
IUPAC Name |
5,6-dimethoxy-2,1-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-11-8-3-6-5-13-10-7(6)4-9(8)12-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITAZHWZEPVKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CON=C2C=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566065 |
Source
|
Record name | 5,6-Dimethoxy-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148495-00-5 |
Source
|
Record name | 5,6-Dimethoxy-2,1-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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